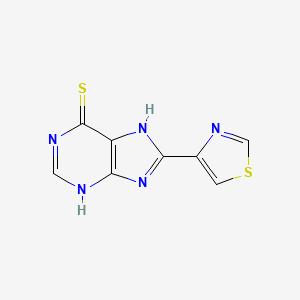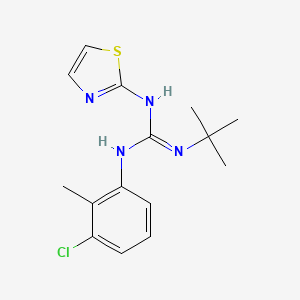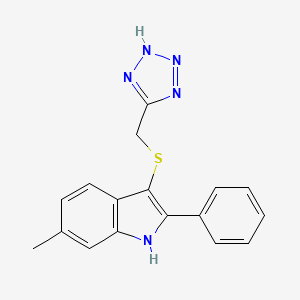
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by its unique structure, which includes a tetrazole moiety attached to the indole ring. The presence of the tetrazole group imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a classical approach for constructing indole rings. This method typically involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indole derivatives, while reduction can produce hydro-indole derivatives .
Aplicaciones Científicas De Investigación
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The tetrazole moiety can enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole, 6-methyl-: This compound lacks the phenyl and tetrazole groups, making it less complex and potentially less biologically active.
1H-Indole, 2-phenyl-: This compound lacks the methyl and tetrazole groups, which may affect its chemical reactivity and biological properties.
1H-Indole-3-carbaldehyde: This compound has an aldehyde group instead of the tetrazole moiety, leading to different chemical and biological activities.
The uniqueness of 1H-Indole, 6-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of the indole, phenyl, and tetrazole groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
66354-97-0 |
|---|---|
Fórmula molecular |
C17H15N5S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
6-methyl-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5S/c1-11-7-8-13-14(9-11)18-16(12-5-3-2-4-6-12)17(13)23-10-15-19-21-22-20-15/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
Clave InChI |
UDJIVKSGJBMQCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)SCC4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


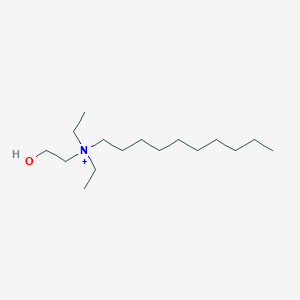
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
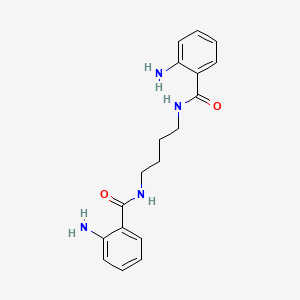
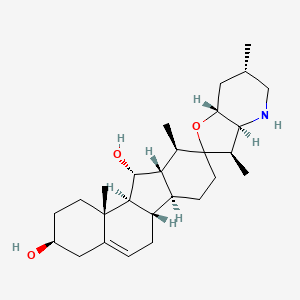
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)

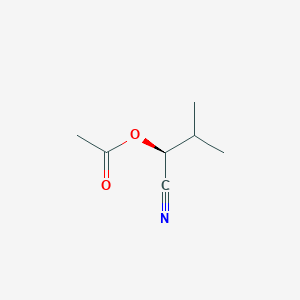

![2-[Methyl(phenyl)amino]ethyl 2,4,6-trimethoxybenzoate](/img/structure/B14464768.png)
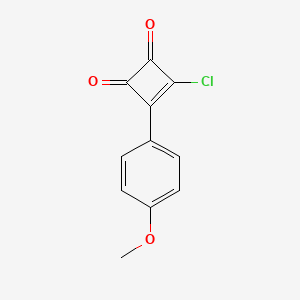
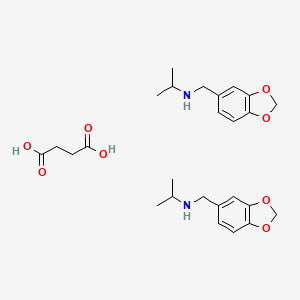
![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
